molecular formula C17H17N3O3S B5516623 2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide

2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide

Cat. No.: B5516623
M. Wt: 343.4 g/mol
InChI Key: MPRLMUKOAKDUID-VXLYETTFSA-N
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Description

2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide is a complex organic compound with a unique structure that includes a phenylsulfanylacetyl group and a hydrazinylidene moiety

Properties

IUPAC Name

2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c18-16(21)11-23-14-8-6-13(7-9-14)10-19-20-17(22)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H2,18,21)(H,20,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRLMUKOAKDUID-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylsulfanylacetyl chloride with hydrazine to form the hydrazinylidene intermediate. This intermediate is then reacted with 4-formylphenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylsulfanyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide involves its interaction with specific molecular targets. The phenylsulfanylacetyl group can interact with enzyme active sites, potentially inhibiting their activity. The hydrazinylidene moiety may also play a role in binding to proteins or nucleic acids, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits analgesic properties.

    N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Used in pharmacological studies for its potential therapeutic effects.

Uniqueness

2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylsulfanylacetyl group and a hydrazinylidene moiety sets it apart from other similar compounds, providing unique opportunities for research and application.

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